

physicochemical properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate*

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An In-depth Technical Guide on the Physicochemical Properties of **Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate**

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate**, a heterocyclic compound belonging to the important 2-aminothiazole class. This scaffold is a key building block in medicinal chemistry, with derivatives showing promise in treating allergies, hypertension, inflammation, and various infections.^[1] This guide details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role within the broader context of drug discovery.

Physicochemical Properties

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a pale yellow powder.^[2] Its core structure consists of a phenyl group and a methyl carboxylate group attached to a 2-aminothiazole ring. The compound's key identifiers include CAS Number 80625-18-9.^{[3][4]}

Core Physicochemical Data

The fundamental physicochemical properties of the compound are summarized in the table below, providing a quantitative snapshot for laboratory use.

| Property | Value | Source |
|--------------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₀ N ₂ O ₂ S | [3][5] |
| Molecular Weight | 234.274 g/mol | [3] |
| Exact Mass | 234.046295 Da | [3] |
| Melting Point | 218–221 °C / 223 °C | [2][3][4] |
| Boiling Point | 442.5 ± 33.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm ³ | [3] |
| Flash Point | 221.4 ± 25.4 °C | [3] |
| Refractive Index | 1.632 | [3] |
| Polar Surface Area (PSA) | 94.18 Å ² | [3] |
| LogP (XLogP3) | 1.82 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. The following data has been reported from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) analyses.[2]

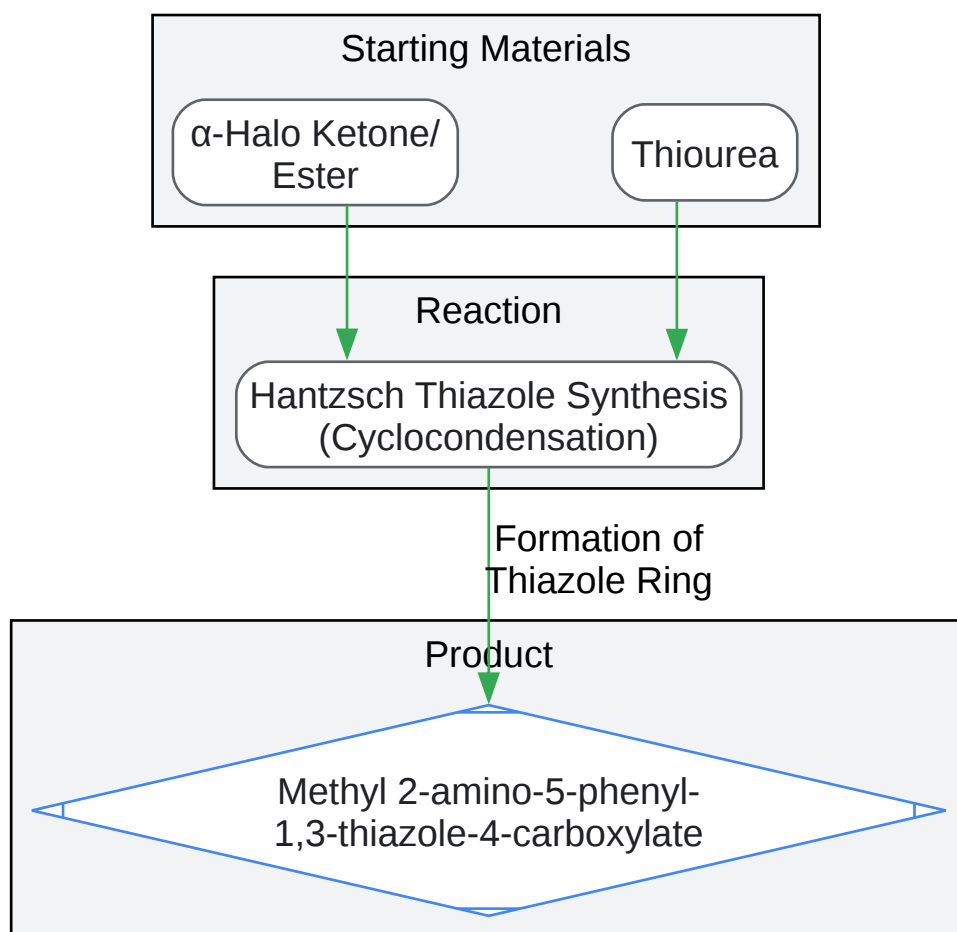
| Spectrum Type | Details |
|---------------------|--|
| ¹ H NMR | (270 MHz, DMSO-d ₆) δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)[2] |
| ¹³ C NMR | (270 MHz, DMSO-d ₆) δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13[2] |
| Infrared (IR) | U _{max} (cm ⁻¹) 3411 (NH stretch, amine), 1696 (C=O stretch, conjugated ester)[2] |
| Mass Spec (MS) | FAB/NOBA-MS calculated for C ₁₁ H ₁₁ N ₂ O ₂ S (M+H) 235.0541, found 235.0545[2] |

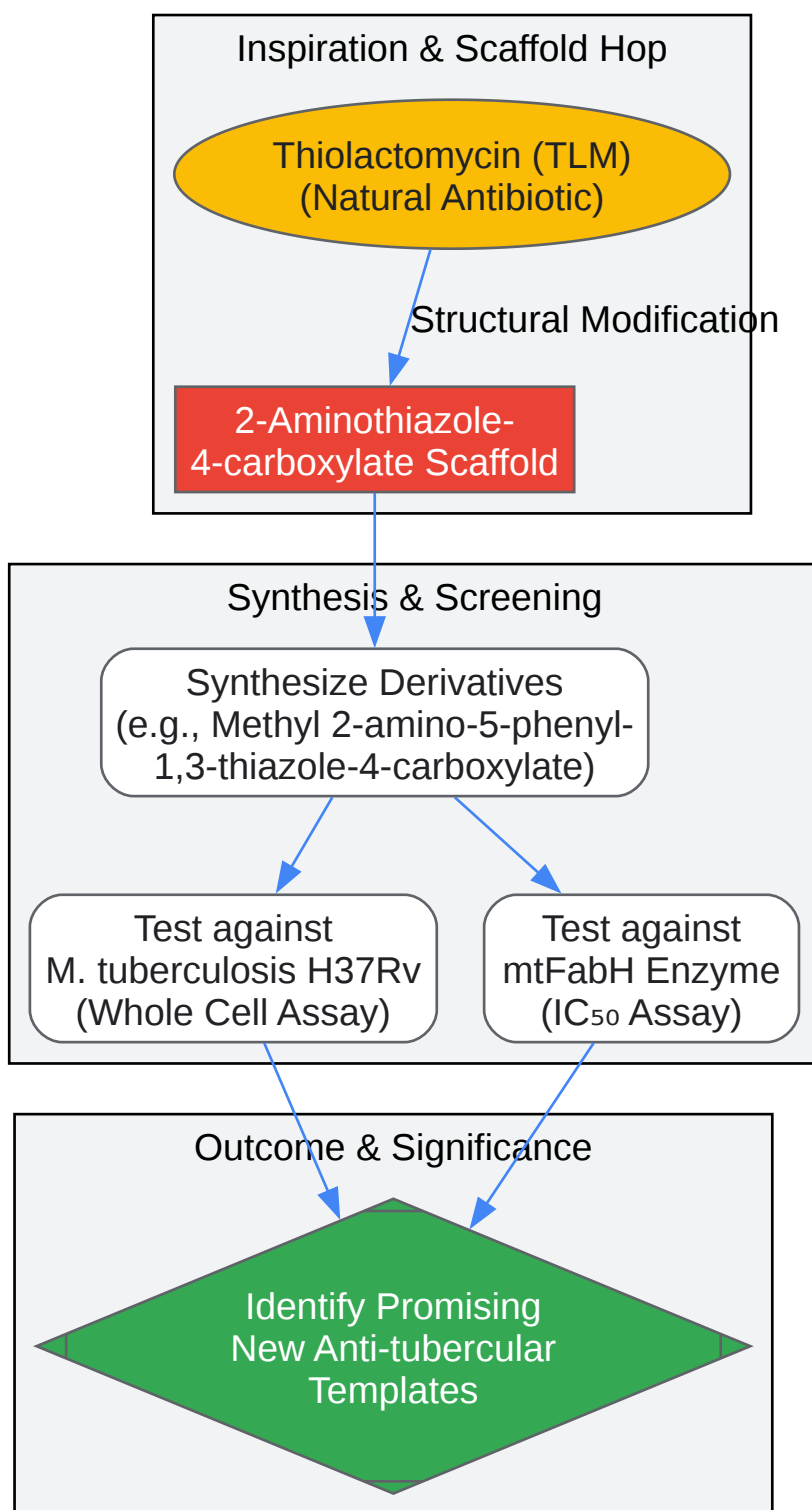
Experimental Protocols

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.^[6] This involves the reaction of an α -haloketone with a thiourea or thioamide.

General Synthesis Workflow

The diagram below illustrates the general synthetic pathway for producing 2-aminothiazole-4-carboxylate derivatives.





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